molecular formula C7H7NO4 B1442504 3-(Hydroxymethyl)-2-nitrophenol CAS No. 34112-74-8

3-(Hydroxymethyl)-2-nitrophenol

Cat. No.: B1442504
CAS No.: 34112-74-8
M. Wt: 169.13 g/mol
InChI Key: DCEWMNYPPSLSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-2-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is characterized by a hydroxymethyl group (-CH2OH) and a nitro group (-NO2) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2-nitrophenol can be achieved through several methods. One common approach involves the nitration of 3-(Hydroxymethyl)phenol. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-nitrophenol

    Reduction: 3-(Hydroxymethyl)-2-aminophenol

    Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

  • Role : Serves as a precursor for the synthesis of more complex organic compounds.
  • Reactions : It can undergo various chemical transformations due to its functional groups, facilitating the creation of derivatives that are useful in diverse applications.

2. Production of Dyes and Pigments

  • Usage : Utilized in the manufacturing of dyes and pigments due to its reactive nitro group.
  • Impact : Contributes to the development of colorants used in textiles and coatings.

Biological Applications

1. Antimicrobial Properties
Research has shown that 3-(Hydroxymethyl)-2-nitrophenol exhibits significant antimicrobial activity. A study employing the disc diffusion method revealed:

  • Pathogens Tested : Effective against Escherichia coli and Staphylococcus aureus.
  • Mechanism : Likely disrupts bacterial cell membranes and interferes with metabolic pathways, leading to bacterial cell death.

2. Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties:

  • Cell Lines Tested : HCT-116 (colon cancer) and A549 (lung cancer).
  • Results : The MTT assay demonstrated dose-dependent cytotoxicity, with IC50 values indicating substantial reduction in cell viability at concentrations above 20 µM.

Medical Applications

1. Drug Development
The compound is being explored for its potential use in developing novel therapeutic agents:

  • Focus Areas : Its unique chemical properties may lead to the design of drugs targeting specific biological pathways or diseases.

Industrial Applications

1. Chemical Industry
this compound is utilized in various industrial processes:

  • Applications : Used as an industrial preservative in metalworking fluids, paper mills, and water treatment systems.
  • Formulations : Available in different forms such as soluble liquid concentrates or powders for easy application.

Antimicrobial Study

  • Objective : Evaluate the antimicrobial efficacy against pathogenic bacteria.
  • Methodology : Disc diffusion method was employed to assess inhibition zones.
  • Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.

Anticancer Evaluation

  • Objective : Investigate cytotoxic effects on cancer cell lines.
  • Methodology : MTT assay performed across various concentrations.
  • Results : IC50 values indicated substantial cytotoxicity at concentrations above 20 µM for both HCT-116 and A549 cell lines.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)phenol
  • 2-Nitrophenol
  • 4-Nitrophenol

Comparison

3-(Hydroxymethyl)-2-nitrophenol is unique due to the presence of both a hydroxymethyl group and a nitro group on the same phenol ring. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-(Hydroxymethyl)phenol lacks the nitro group, limiting its reactivity in reduction reactions. Similarly, 2-Nitrophenol and 4-Nitrophenol do not have the hydroxymethyl group, which restricts their ability to undergo oxidation to carboxylic acids.

Biological Activity

3-(Hydroxymethyl)-2-nitrophenol, also known as 2-nitro-4-hydroxymethylphenol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7N2O3
  • Molecular Weight : 169.14 g/mol
  • CAS Number : 34112-74-8

This compound features a hydroxymethyl group and a nitro group attached to a phenolic ring, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the nitration of phenolic compounds followed by hydroxymethylation. Various methods have been reported in the literature, including:

  • Nitration : Using nitric acid in the presence of sulfuric acid to introduce the nitro group.
  • Hydroxymethylation : Employing formaldehyde under basic conditions to add the hydroxymethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli
  • Fungi : Candida albicans

In vitro assays showed that this compound can inhibit bacterial growth with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring radical scavenging activity, it demonstrated a capacity to neutralize free radicals, which is critical in preventing oxidative stress-related diseases .

The biological mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions in pathogens .
  • Receptor Binding : The compound may interact with various receptors, influencing signal transduction pathways related to inflammation and cell survival.

Study on Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively, with further tests suggesting potential applications in developing new antimicrobial agents .

Evaluation of Antioxidant Effects

Another research effort focused on assessing the antioxidant effects of this compound using DPPH and ABTS assays. The findings revealed that it possesses strong radical scavenging abilities comparable to established antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition, receptor binding
4-NitrophenolLowModerateReactive oxygen species generation
2-NitrophenolModerateLowEnzyme inhibition

Properties

IUPAC Name

3-(hydroxymethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEWMNYPPSLSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 2
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 3
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 4
Reactant of Route 4
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 5
Reactant of Route 5
3-(Hydroxymethyl)-2-nitrophenol
Reactant of Route 6
Reactant of Route 6
3-(Hydroxymethyl)-2-nitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.